N-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-oxochromene-3-carboxamide
Description
N-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-oxochromene-3-carboxamide is a heterocyclic compound featuring three distinct structural motifs:
- A pyrazole ring substituted at the 4-position, which is linked to the benzodioxin via a methylene group. Pyrazole derivatives are often associated with biological activity due to their ability to engage in π-π stacking and hydrogen bonding .
- A 2-oxochromene-3-carboxamide group, which introduces a fused coumarin-like structure. The carboxamide moiety enhances solubility and provides a site for intermolecular interactions, such as hydrogen bonding with biological targets .
Its synthesis likely involves multi-step coupling reactions, as seen in analogous benzodioxin-acetamide derivatives .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5/c26-21(17-9-14-5-1-2-6-18(14)30-22(17)27)24-15-10-23-25(11-15)12-16-13-28-19-7-3-4-8-20(19)29-16/h1-11,16H,12-13H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNFOMMYYARSRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC5=CC=CC=C5OC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-oxochromene-3-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including anti-inflammatory, anticancer, and other pharmacological effects.
Structural Characteristics
The compound features a unique molecular structure comprising:
- Benzodioxin moiety : A fused ring system that contributes to the compound's biological activity.
- Pyrazole ring : Known for its role in various drug designs, enhancing the biological profile of compounds.
- Chromene structure : This component is associated with diverse biological properties.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 306.35 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves multi-step processes:
- Formation of the Benzodioxin Ring : Achieved through cyclization reactions of appropriate precursors.
- Introduction of the Pyrazole Moiety : This can be done via nucleophilic substitution reactions.
- Amidation Reaction : The final step involves coupling the benzodioxin and pyrazole intermediates to form the amide bond.
Anti-inflammatory Activity
Research indicates that derivatives of benzodioxane exhibit significant anti-inflammatory effects. For instance, a study demonstrated that certain 1,4-benzodioxane derivatives inhibited pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds featuring benzodioxane frameworks:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation and survival. For example, it has been shown to affect the p38 MAPK pathway, which is crucial in various cancer types .
- Case Study : A derivative similar to this compound was tested in vitro against ovarian carcinoma cells, demonstrating significant growth inhibition .
Other Pharmacological Effects
Beyond anti-inflammatory and anticancer activities, research has suggested additional pharmacological effects:
- Antioxidant Activity : Compounds with similar structures have shown promise as antioxidants, potentially protecting cells from oxidative stress .
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating biochemical pathways relevant to various diseases.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that its bioactivity stems from interactions with specific molecular targets such as receptors or enzymes involved in inflammatory and cancer pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the evidence:
Key Observations:
- Benzodioxin Motif : All compounds share the benzodioxin core, which confers rigidity and hydrogen-bonding capability via ether oxygens. However, substitution patterns (e.g., 3-ylmethyl vs. 6-yl in EFLEA) influence steric bulk and electronic distribution .
- Carboxamide vs.
- Sulfonamide vs. Carboxamide : Apremilast’s sulfonamide group is more electronegative than the carboxamide in the target compound, which may alter binding affinities in biological systems .
Hydrogen Bonding and Crystallographic Behavior
- The target compound’s carboxamide and pyrazole N-atoms can act as both hydrogen bond donors and acceptors, similar to the hydroxylamine group in EFLEA .
- In contrast, N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide lacks the pyrazole ring, reducing its capacity for diverse hydrogen-bonding networks .
- Crystallographic studies using SHELX and ORTEP (as referenced in ) would be critical to compare packing efficiencies and intermolecular interactions. For example, the chromene group in the target compound may promote tighter stacking than apremilast’s isoindole-dione .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with the coupling of pyrazole and benzodioxine derivatives. Key parameters include:
- Temperature : Maintained between 50–120°C to balance reaction rate and side-product formation .
- pH : Controlled in aqueous phases (pH 6–8) to stabilize intermediates .
- Reaction Time : Monitored via TLC/HPLC, often requiring 4–24 hours for completion . Purification employs column chromatography or recrystallization, with yields optimized by iterative adjustments to solvent polarity and gradient elution .
Table 1 : Common Analytical Techniques for Structural Validation
| Technique | Application | Reference |
|---|---|---|
| NMR Spectroscopy | Confirm molecular structure and purity | |
| Mass Spectrometry | Determine molecular weight and fragmentation | |
| X-ray Crystallography | Resolve crystal structure |
Q. How can statistical experimental design improve synthesis efficiency?
Factorial designs (e.g., Box-Behnken or Central Composite) minimize experimental runs while identifying critical variables (e.g., catalyst loading, solvent ratio). Response surface methodology (RSM) predicts optimal conditions, reducing trial-and-error approaches . For example: Table 2 : DOE Parameters for Reaction Optimization
| Variable | Range Tested | Impact on Yield |
|---|---|---|
| Catalyst (%) | 0.5–5.0 | Linear increase up to 3.5% |
| Solvent Ratio (EtOH:H₂O) | 70:30–90:10 | Non-linear, peak at 80:20 |
Q. What safety protocols are critical during synthesis?
- Use fume hoods for volatile intermediates (e.g., acyl chlorides).
- Conduct risk assessments for exothermic steps (e.g., coupling reactions).
- Adhere to institutional Chemical Hygiene Plans, including 100% safety exam compliance before lab work .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ under standardized conditions .
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Meta-Analysis : Pool data from multiple studies, adjusting for covariates like solvent (DMSO vs. aqueous) .
Q. What computational strategies predict reactivity and biological interactions?
- Quantum Chemical Calculations : Use DFT (density functional theory) to model electron transfer in carboxamide moieties .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding kinetics (e.g., with kinase domains) .
- Machine Learning : Train models on structural analogs to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) .
Q. How to study reaction mechanisms involving this compound?
- In-Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation .
- Kinetic Isotope Effects (KIE) : Differentiate between radical vs. polar pathways in oxidation steps .
- Hammett Plots : Corlate substituent effects with reaction rates to infer mechanism .
Q. What strategies optimize pharmacological properties through structural analogs?
- Bioisosteric Replacement : Substitute the benzodioxine ring with furan or thiophene to enhance solubility .
- Prodrug Design : Introduce ester groups at the chromene carbonyl to improve bioavailability .
- SAR Studies : Systematically vary pyrazole substituents and measure changes in IC₅₀ against target enzymes .
Q. How to integrate multi-omics data for pathway analysis?
Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map the compound’s impact on inflammatory or apoptotic pathways. Use pathway enrichment tools (e.g., KEGG, Reactome) to identify nodes sensitive to structural modifications .
Methodological Resources
- Synthetic Protocols : Refer to for stepwise procedures.
- Data Analysis : (statistical DOE) and 19 (computational tools).
- Safety : (lab regulations).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
